![molecular formula C48H62BrClN4O6 B12383118 (2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide is a complex organic molecule with a unique structure
準備方法
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the indolium core: This step involves the reaction of a suitable precursor with a halogenating agent to introduce the indolium moiety.
Attachment of the carboxyethyl group: The carboxyethyl group is introduced through a nucleophilic substitution reaction, where a carboxylic acid derivative reacts with an appropriate nucleophile.
Formation of the hexanoylamino side chain: This step involves the reaction of a hexanoic acid derivative with an amine to form the hexanoylamino group.
Final assembly: The final step involves coupling the various fragments together under specific conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential biological activity could make it useful in the development of new therapeutic agents.
Industry: The compound’s chemical properties may make it useful in various industrial processes, such as catalysis or materials science.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indolium moiety may interact with biological receptors, while the carboxyethyl and hexanoylamino groups could modulate these interactions. The exact pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar compounds include other indolium derivatives and molecules with similar functional groups. Compared to these compounds, (2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide is unique due to its specific combination of functional groups and its complex structure. This uniqueness may confer specific chemical and biological properties that are not present in other similar compounds.
References
- Preparation Method for Cobaltosic Oxide Doped and Coated with Tin
- Pregabalin Lactam Methylene Dimer and Its Preparation Method
- Engineering MOF/Carbon Nitride Heterojunctions for Effective Dual Photocatalytic CO2 Conversion and Oxygen Evolution Reactions
- Advancing Drug Discovery with AI: Drug-Target Interactions, Mechanisms of Action, and Screening
- Sulfur Compounds
特性
分子式 |
C48H62BrClN4O6 |
|---|---|
分子量 |
906.4 g/mol |
IUPAC名 |
(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide |
InChI |
InChI=1S/C48H61ClN4O6.BrH/c1-32(45(56)57)50-42(54)24-9-7-15-30-52-38-22-13-11-20-36(38)47(3,4)40(52)28-26-34-18-17-19-35(44(34)49)27-29-41-48(5,6)37-21-12-14-23-39(37)53(41)31-16-8-10-25-43(55)51-33(2)46(58)59;/h11-14,20-23,26-29,32-33H,7-10,15-19,24-25,30-31H2,1-6H3,(H3-,50,51,54,55,56,57,58,59);1H/t32-,33-;/m0./s1 |
InChIキー |
WEBBDXYPCUMOOU-MLGYITDRSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCCCCC(=O)N[C@@H](C)C(=O)O)(C)C.[Br-] |
正規SMILES |
CC(C(=O)O)NC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCCCCC(=O)NC(C)C(=O)O)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



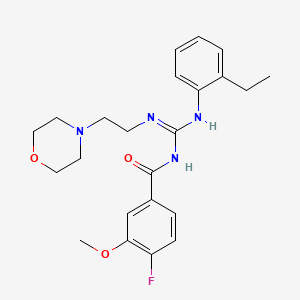

![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
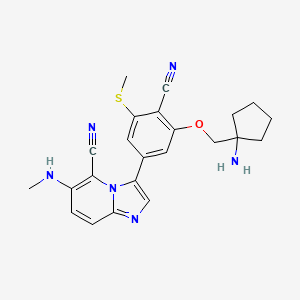
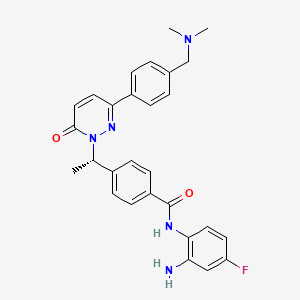
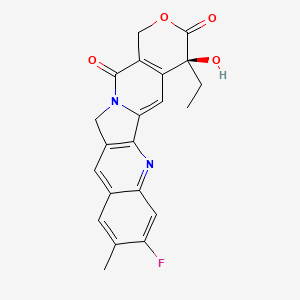

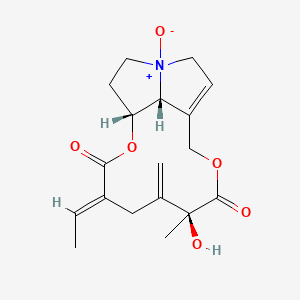

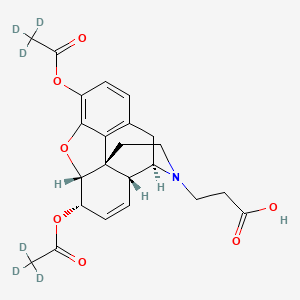
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)

